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molecular formula C19H16O2 B8539954 4-Methoxy-2,6-diphenylphenol CAS No. 32251-20-0

4-Methoxy-2,6-diphenylphenol

Cat. No. B8539954
M. Wt: 276.3 g/mol
InChI Key: SQWMFGXXTYTJKY-UHFFFAOYSA-N
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Patent
US06214877B1

Procedure details

To a stirred solution of phenylboronic acid (0.0842 g, 0.691 mmol), Ba(OH)2.8H2O (0.396 g, 1.26 mmol), and Pd(OAc)2 (0.0014 g, 0.00628 mmol) in DME:H2O (6:1, 7 mL) at room temperature was added 2,6-dibromo-4-methoxyphenol (0.0885 g, 0.314 mmol)). The mixture was then heated at 80° C. for 18 h. The reaction was 50% complete, and an additional 2.2 eq. of phenylboronic acid and 0.02 eq. Pd(OAc)2 were added and continued heating for another 24 h. At this point, the reaction was acidified to pH 1 with 1 N HCl and diluted with EtOAc (100 mL). The organic layer was washed with H2O (10 mL) and brine (10 mL) and then dried (MgSO4). After concentration, the residue was purified by flash chromatography (1 to 5% EtAOc/petroleum ether gradient) to afford the product (0.029 g, 33%) as a clear oil; 1H NMR (CDCl3) δ3.83 (s, 3H), 5.04 (s, 1H), 6.86 (s, 2H), 7.37-7.42 (m, 2H), 7.45-7.50 (m, 4H), 7.54-7.68 (m, 4H); IR (film) 3540, 3060, 2930, 2820, 1605, 1580, 1500, 1470, 1425, 1360, 1330, 1210, 1175, 1120, 1060, 1040, 1025, 755, 700, and 500 cm−1; mass spectrum [EI], m/z 276 (M)+; Anal. Calcd. for C19H16O2.0.80H2O: C, 78.49; H, 6.10; N, 0.00, Found: C, 78.19; H, 5.54; N, 0.19.
Quantity
0.0842 g
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2.8H2O
Quantity
0.396 g
Type
reactant
Reaction Step One
Quantity
0.0885 g
Type
reactant
Reaction Step One
Name
DME H2O
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.0014 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
33%

Identifiers

REACTION_CXSMILES
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[C:11]1[CH:16]=[C:15]([O:17][CH3:18])[CH:14]=[C:13](Br)[C:12]=1[OH:20].Cl>COCCOC.O.CCOC(C)=O.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:18][O:17][C:15]1[CH:16]=[C:11]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:12]([OH:20])=[C:13]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:14]=1 |f:3.4,6.7.8|

Inputs

Step One
Name
Quantity
0.0842 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Ba(OH)2.8H2O
Quantity
0.396 g
Type
reactant
Smiles
Name
Quantity
0.0885 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)OC)Br)O
Name
DME H2O
Quantity
7 mL
Type
solvent
Smiles
COCCOC.O
Name
Quantity
0.0014 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
continued heating for another 24 h
Duration
24 h
WASH
Type
WASH
Details
The organic layer was washed with H2O (10 mL) and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (1 to 5% EtAOc/petroleum ether gradient)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=C(C1)C1=CC=CC=C1)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.029 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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